molecular formula C20H19N5O2 B2710823 N-benzyl-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358275-32-7

N-benzyl-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No. B2710823
M. Wt: 361.405
InChI Key: IGWWYDLZIHYFDO-UHFFFAOYSA-N
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Description

“N-benzyl-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” is a derivative of triazoloquinoxaline . It is part of a class of compounds that have shown potential as anticancer agents, specifically targeting VEGFR-2 kinase . The compound has a molecular weight of 361.405.


Synthesis Analysis

The synthesis of such compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The replacement of the four fused aromatic system with three fused aromatic systems is also involved in the synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a triazoloquinoxaline core . The compound contains two carbon and three nitrogen atoms in the five-membered aromatic azole chain .


Chemical Reactions Analysis

Triazoloquinoxaline derivatives undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .

Scientific Research Applications

Positive Inotropic Activity

N-benzyl-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide derivatives have been synthesized and evaluated for their positive inotropic activity. One study showed that derivatives exhibited significant inotropic activity in isolated rabbit heart preparations, suggesting potential for heart failure treatment. N-(1-benzyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(4-benzylpiperazin-1-yl)acetamide was notably potent, indicating a promising avenue for developing new heart medications (Zhang et al., 2008).

Novel Antidepressants

Compounds related to N-benzyl-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide have shown potential as rapid-onset antidepressants. Research indicates that 4-amino[1,2,4]triazolo[4,3-a]quinoxalines reduce immobility in behavioral despair models in rats, suggesting antidepressant properties. Their binding affinity to adenosine receptors highlights a novel mechanism for rapid antidepressant action (Sarges et al., 1990).

Synthesis Methods

Efforts in diversified synthesis of related compounds demonstrate the chemical versatility and potential for structural modification, offering broad applicability in drug development and other scientific applications. Techniques such as the Ugi four-component reaction and copper-catalyzed tandem reactions have been employed to access structurally varied derivatives efficiently (An et al., 2017).

Antimicrobial and Anticonvulsant Properties

Further investigations into the antimicrobial and anticonvulsant properties of N-benzyl-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide derivatives have revealed their potential as therapeutic agents against infectious diseases and epilepsy. The modification of the quinoxaline scaffold has led to compounds with promising biological activities, expanding the scientific applications of these molecules (Hassan, 2013).

Future Directions

The compound and its derivatives have shown potential as anticancer agents . Future research could focus on further exploring its anticancer properties and potential applications in other therapeutic areas.

properties

IUPAC Name

N-benzyl-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-2-17-22-23-19-20(27)24(15-10-6-7-11-16(15)25(17)19)13-18(26)21-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWWYDLZIHYFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

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